4-[[4-Hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid
Overview
Description
4-[[4-Hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of hydroxyl, sulfamoyl, and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-Hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . This reaction is carried out under normal heating conditions, resulting in the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[[4-Hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[[4-Hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4-[[4-Hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfamoyl groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol: Shares structural similarities and exhibits similar biological activities.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Another compound with hydroxynaphthalenyl groups, known for its aggregation-induced emission properties.
Uniqueness
4-[[4-Hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6S/c25-20-12-8-16(24-31(29,30)17-9-5-15(6-10-17)23(27)28)13-19(20)22-18-4-2-1-3-14(18)7-11-21(22)26/h1-13,24-26H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJLDFAQGHGQBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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